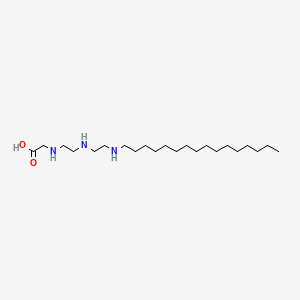

Hexadecylaminoethylaminoethylglycine

Description

In the landscape of modern chemical biology, there is a profound interest in developing synthetic molecules that can mimic or influence biological processes. Hexadecylaminoethylaminoethylglycine fits within the broad class of cationic amphiphilic molecules, which are known to interact with negatively charged biological membranes and macromolecules like DNA. Its structure is reminiscent of cationic lipids and gemini (B1671429) surfactants, which are workhorses in drug and gene delivery research. The presence of a glycine (B1666218) moiety, a fundamental biological building block, suggests potential for enhanced biocompatibility and specific biological interactions.

In materials science, the self-assembling properties of amphiphilic molecules are paramount for the bottom-up fabrication of novel nanomaterials. The balance between the hydrophobic hexadecyl chain and the hydrophilic polyamine-glycine head of this compound dictates its aggregation behavior in aqueous solutions, leading to the formation of micelles, vesicles, or other ordered structures. These self-assembled architectures are being explored for applications ranging from nano-reactors to scaffolds for tissue engineering. The study of such molecules contributes to the broader understanding of supramolecular chemistry and its application in creating functional materials.

The academic significance of this compound stems from its potential to bridge the gap between simple surfactants and more complex biological lipids. Research is driven by the hypothesis that its unique combination of a long alkyl chain and an amino acid-containing head group can lead to novel properties and enhanced performance in biological applications. Key research impetuses include:

Antimicrobial Activity: The cationic nature of the molecule suggests it could disrupt microbial cell membranes, making it a candidate for new antimicrobial agents to combat resistant pathogens.

Gene Delivery: Like other cationic lipids, it is investigated for its ability to compact nucleic acids into nanoparticles (lipoplexes), protecting them from degradation and facilitating their entry into cells for gene therapy applications. The glycine component may influence the efficiency and biocompatibility of this process.

Biomaterial Coatings: The amphiphilic character allows it to form films and coatings on surfaces, potentially modifying their biocompatibility or conferring antimicrobial properties to medical devices.

The molecular structure of this compound allows for systematic modifications—such as altering the length of the alkyl chain or the composition of the hydrophilic head—to study structure-activity relationships, a fundamental pursuit in medicinal chemistry and materials science.

The current research landscape for this compound itself is relatively sparse, with much of the understanding extrapolated from studies on similar long-chain amino acid-based surfactants. While the broader class of compounds is actively being investigated, dedicated studies on this specific molecule are not widely published.

Current Knowledge is primarily based on analogous compounds and theoretical properties:

Physicochemical Properties: Basic properties can be predicted, but experimental data on its critical micelle concentration (CMC), aggregation behavior in different environments, and interaction with lipids are limited.

Biological Activity: While antimicrobial and gene transfection capabilities are hypothesized, detailed studies quantifying its efficacy against a range of microbes or cell lines are not readily available in peer-reviewed literature.

Identified Gaps in Understanding:

Synthesis and Purification: Robust and scalable synthesis protocols for high-purity this compound are not well-documented.

Structure-Property Relationships: A systematic investigation into how the specific arrangement of the aminoethylglycine headgroup affects its self-assembly and biological activity is needed.

Mechanism of Action: The precise molecular mechanisms by which it would interact with bacterial membranes or facilitate gene transfection are yet to be elucidated.

Biodegradability and Biocompatibility: In-depth studies on its metabolic fate and long-term biocompatibility are crucial for any potential therapeutic or biomedical application.

The academic inquiry into this compound is focused on addressing the aforementioned gaps to fully understand its potential. The primary objectives are:

Chemical Synthesis and Characterization: To develop efficient and well-documented synthetic routes and to thoroughly characterize the compound's physicochemical properties.

Investigation of Self-Assembly: To study its behavior in aqueous solutions, characterizing the types of nanostructures formed under various conditions (e.g., pH, ionic strength, temperature).

Evaluation of Biological Activity: To systematically assess its antimicrobial efficacy against a panel of clinically relevant bacteria and fungi and to quantify its efficiency as a non-viral vector for gene delivery in various cell types.

Elucidation of Mechanisms: To use biophysical and cell biology techniques to understand how it interacts with model membranes and cellular components.

By pursuing these objectives, the academic community aims to build a comprehensive profile of this compound, moving from a molecule of theoretical interest to a well-understood compound with potential for real-world applications in medicine and materials science.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound and a Related Compound

This table presents computed physicochemical properties for this compound and a structurally similar, shorter-chain analog, N-(2-((2-aminoethyl)dodecylamino)ethyl)glycine, for comparison. These values are derived from computational models.

| Property | This compound (Predicted) | N-(2-((2-aminoethyl)dodecylamino)ethyl)glycine nih.gov |

| Molecular Formula | C22H47N3O2 | C18H39N3O2 |

| Molecular Weight | 385.63 g/mol | 329.5 g/mol |

| Hydrogen Bond Donors | 4 | 4 |

| Hydrogen Bond Acceptors | 5 | 5 |

| Rotatable Bonds | 21 | 17 |

| Topological Polar Surface Area | 75.4 Ų | 75.4 Ų |

| LogP (Predicted) | 6.5 | 4.8 |

Structure

2D Structure

Properties

CAS No. |

122769-94-2 |

|---|---|

Molecular Formula |

C22H47N3O2 |

Molecular Weight |

385.6 g/mol |

IUPAC Name |

2-[2-[2-(hexadecylamino)ethylamino]ethylamino]acetic acid |

InChI |

InChI=1S/C22H47N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-17-18-24-19-20-25-21-22(26)27/h23-25H,2-21H2,1H3,(H,26,27) |

InChI Key |

ACGWDKQZTFRUKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCNCCNCCNCC(=O)O |

Origin of Product |

United States |

Molecular Interaction Dynamics and Mechanistic Elucidation of Hexadecylaminoethylaminoethylglycine

Non-Covalent Interaction Profiles of Hexadecylaminoethylaminoethylglycine

Non-covalent interactions are crucial in determining the three-dimensional structure of large molecules and their interactions with other molecules. nih.gov For this compound, its multifaceted nature allows for a range of these interactions.

Hydrogen Bonding Interactions

Hydrogen bonds are a specialized form of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom, such as oxygen or nitrogen. mdpi.com The polar headgroup of this compound contains several functional groups capable of participating in hydrogen bonding, both as donors and acceptors.

The three amine groups (-NH) and the carboxylic acid's hydroxyl group (-OH) can act as hydrogen bond donors. The lone pairs of electrons on the nitrogen atoms and the carbonyl oxygen (-C=O) of the glycine (B1666218) moiety serve as hydrogen bond acceptors. rsc.org These interactions are critical for the molecule's interaction with polar solvents like water and with biological macromolecules that present hydrogen-bonding moieties. mdpi.com The strength of these bonds can be significant, influencing the molecule's conformation and binding affinities. nih.gov

| Functional Group | Potential as H-Bond Donor | Potential as H--Bond Acceptor |

|---|---|---|

| Primary/Secondary Amines (-NH) | Yes | Yes (lone pair on N) |

| Carboxylic Acid (-COOH) | Yes (from -OH) | Yes (from C=O) |

Electrostatic Interactions

Electrostatic interactions occur between charged or polar molecules. rsc.org The polar headgroup of this compound is ionizable. At physiological pH, the amine groups are likely to be protonated (e.g., -NH2+-, -NH3+), conferring a positive charge, while the carboxylic acid group is likely to be deprotonated (-COO-), conferring a negative charge. This zwitterionic character allows for strong intramolecular and intermolecular electrostatic interactions.

These charge-charge interactions are fundamental to the molecule's behavior in ionic solutions and its ability to bind to charged surfaces or macromolecules. For instance, the positively charged amine groups can form strong electrostatic attractions with negatively charged species, such as the phosphate (B84403) backbone of nucleic acids. nih.govnih.gov

Hydrophobic Interactions

Hydrophobic interactions describe the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment to minimize contact with water. nih.gov The most prominent feature of this compound contributing to this effect is its long C16 hexadecyl aliphatic chain.

This nonpolar tail is highly hydrophobic and will drive the molecule's association with other nonpolar entities or its self-assembly into micellar structures in aqueous solutions to shield the hydrophobic tails from the water. nih.gov This is a primary stabilizing force in the folding of proteins and the formation of lipid bilayers, making it a critical interaction for this molecule's potential role in biological systems. nih.gov

| Molecular Region | Primary Property | Dominant Interaction Type |

|---|---|---|

| Hexadecyl Chain | Nonpolar | Hydrophobic / Van der Waals |

| Aminoethylaminoethylglycine Headgroup | Polar / Ionizable | Hydrogen Bonding / Electrostatic |

Van der Waals Forces and Dispersion Forces

Van der Waals forces are a set of relatively weak, distance-dependent intermolecular attractions. wikipedia.org They include London dispersion forces, which arise from temporary fluctuations in electron distribution, creating transient dipoles. libretexts.org

Interactions of this compound with Biological Macromolecules in Research Models

Nucleic Acid (DNA, RNA) Interaction Mechanisms

The amphiphilic and charged nature of this compound suggests several potential mechanisms for interaction with nucleic acids like DNA and RNA.

Electrostatic Binding : The primary mode of interaction is likely to be electrostatic. The negatively charged phosphate backbone of both DNA and RNA presents a strong attraction for the positively charged (protonated) amine groups in the headgroup of this compound. This type of binding is often the initial interaction that brings a molecule into close proximity with the nucleic acid. mdpi.com

Groove Binding : While less certain without specific structural data, parts of the molecule could potentially fit into the major or minor grooves of the DNA double helix. The flexible nature of the headgroup might allow it to adopt a conformation that complements the shape and hydrogen-bonding patterns within the grooves.

Intercalation : Intercalation involves the insertion of a planar molecule between the base pairs of DNA. nih.gov Given the flexible, non-planar structure of this compound, classical intercalation is an unlikely mechanism of interaction.

Hydrophobic Interactions : The hexadecyl tail could engage in hydrophobic interactions with less polar regions of nucleic acid structures or with proteins that are part of a ribonucleoprotein (RNP) complex. nih.gov

| Potential Interaction Mechanism | Relevant Molecular Feature | Target on Nucleic Acid |

|---|---|---|

| Electrostatic Attraction | Protonated Amine Groups | Phosphate Backbone |

| Groove Binding | Polar Headgroup | Major/Minor Grooves |

| Hydrophobic Interaction | Hexadecyl Tail | Hydrophobic pockets (e.g., in associated proteins) |

Protein Interaction Dynamics

Cocamidopropyl betaine (B1666868) (CAPB) is an amphoteric surfactant that exhibits complex interaction dynamics with proteins. Its behavior is largely influenced by the pH of the surrounding medium, which dictates the net charge of the CAPB molecule. In solutions with a pH below its isoelectric point, CAPB carries a net positive charge and behaves as a cationic surfactant. Conversely, in alkaline conditions (pH above its isoelectric point), it assumes a net negative charge, functioning as an anionic surfactant. This pH-dependent charge characteristic is central to its interaction with proteins, which are themselves complex macromolecules with varying surface charge distributions.

Research indicates that zwitterionic surfactants like CAPB generally have weaker interactions with proteins compared to their purely ionic counterparts and are often considered non-denaturing. researchgate.net Studies involving bovine serum albumin (BSA), a model protein, have shown that CAPB can effectively associate with the protein at various concentrations, including those below its critical micelle concentration (CMC). researchgate.net This association can influence the stability of the protein. For instance, some zwitterionic head groups, such as carboxybetaine which is present in CAPB, are natural osmolytes that can enhance the conformational stability of proteins by augmenting hydrophobic effects. researchgate.net

The interaction between CAPB and proteins can also impact the surfactant's own properties. The presence of a protein like BSA has been observed to significantly increase the CMC of CAPB. researchgate.net This suggests that a portion of the surfactant molecules are binding to the protein, thereby reducing the concentration of free monomers available to form micelles. Furthermore, CAPB has been shown to prevent the adsorption of proteins at air/water interfaces, a phenomenon that can be beneficial in various formulations. researchgate.net

The nature of these interactions is often electrostatic. At a pH where CAPB is cationic, it can associate with negatively charged residues on the protein surface. This interaction can lead to the formation of complexes between the surfactant and the protein. Such electrostatic associations have been observed between CAPB and polyanions like polyacrylic acid, where the protonated form of CAPB behaves as a cationic surfactant. puc-rio.br

Lipid Bilayer and Membrane Mimicry Interactions

The interaction of Cocamidopropyl Betaine (CAPB) with lipid bilayers is a critical aspect of its function in personal care and biological systems. As a surfactant, CAPB can insert itself into lipid membranes, modulating their physical properties. The nature and extent of this interaction depend on the concentration of CAPB and the composition of the lipid bilayer.

At concentrations below its critical micelle concentration (CMC), individual CAPB molecules can partition into the lipid bilayer. The hydrophobic tail of the surfactant integrates into the hydrophobic core of the bilayer, while the polar head group resides near the aqueous interface. This insertion can lead to changes in membrane fluidity and permeability.

Above the CMC, CAPB exists predominantly as micelles. These micelles can interact with lipid bilayers in a more disruptive manner, potentially leading to the solubilization of the membrane. This process is fundamental to the cleansing action of products containing CAPB, as it allows for the removal of oily substances from surfaces.

The interaction of surfactants with lipid bilayers is a complex process that can involve several stages, from the incorporation of monomers to the complete disruption of the membrane structure. The specific effects of CAPB on lipid membranes are influenced by factors such as the head group charge and the length and saturation of the alkyl chain of both the surfactant and the lipid molecules.

Self-Assembly Phenomena and Supramolecular Architectures Formed by Cocamidopropyl Betaine

Micellization and Vesicle Formation Research

Cocamidopropyl betaine (CAPB), like other surfactants, exhibits self-assembly in aqueous solutions to form supramolecular structures such as micelles and, under certain conditions, vesicles. The primary driving force for this self-assembly is the hydrophobic effect, which encourages the hydrophobic tails of the surfactant molecules to aggregate and minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous environment.

The most common self-assembled structures formed by CAPB are micelles. These are typically spherical aggregates where the hydrophobic alkyl chains form the core, and the polar betaine head groups form the outer shell, or corona. The concentration at which these micelles begin to form is known as the critical micelle concentration (CMC). The CMC is a key parameter that characterizes the efficiency of a surfactant. For CAPB, the CMC is influenced by factors such as pH, temperature, and the presence of other solutes, including salts and polymers. researchgate.net

Research has shown that the self-assembly behavior of CAPB can be quite complex. It is often used in combination with other surfactants, where it can synergistically influence the formation of mixed micelles. mdpi.com These mixed systems can exhibit properties that are superior to those of the individual surfactants. For instance, the interaction between the anionic head groups of a surfactant like sodium cocoyl glycinate (B8599266) (SCG) and the cationic head groups of CAPB (at acidic pH) can reduce electrostatic repulsion, leading to a lower CMC for the mixed system. mdpi.com

Under specific conditions, such as in the presence of certain additives or when mixed with other surfactants, CAPB can participate in the formation of more complex structures like worm-like micelles. researchgate.net These elongated, flexible aggregates can entangle to form a network, leading to a significant increase in the viscosity of the solution. The transition from spherical to worm-like micelles is influenced by the packing parameter of the surfactant molecules, which can be tuned by altering the formulation conditions.

While micelle formation is the predominant self-assembly behavior of CAPB, the formation of vesicles is also possible, particularly in mixed surfactant systems. Vesicles are enclosed bilayer structures with an aqueous core. The transition from micelles to vesicles is typically driven by changes in the molecular packing parameter, which can be induced by factors like the addition of a co-surfactant or a change in pH that alters the head group interactions.

Nanostructure Engineering and Characterization

The self-assembly properties of Cocamidopropyl Betaine (CAPB) lend themselves to the engineering of various nanostructures. The morphology of these structures can be controlled by manipulating the formulation conditions, such as surfactant concentration, pH, ionic strength, and the presence of co-surfactants or other additives.

The characterization of these nanostructures is crucial for understanding their properties and performance. Techniques such as small-angle neutron scattering (SANS) and dynamic light scattering (DLS) are commonly employed to determine the size, shape, and aggregation number of micelles and other self-assembled structures. researchgate.net Transmission electron microscopy (TEM) provides direct visualization of these nanostructures, offering insights into their morphology. researchgate.net

For instance, studies on mixtures of CAPB and sodium dodecyl sulphate (SDS) under saline conditions have demonstrated the formation of long, rod-like micelles, which can further entangle to form worm-like micellar networks. rsc.org The dimensions of these micelles can be precisely determined using SANS. In contrast, mixtures of CAPB with other surfactants like sodium lauroyl sarcosinate may result in the formation of smaller, spherical micelles. rsc.org

The ability to engineer these nanostructures is of significant interest for various applications. For example, the viscoelastic properties of worm-like micellar solutions are desirable in products such as shampoos and body washes for their thickening effects. The controlled formation of different micellar geometries also allows for the fine-tuning of properties like foaming and cleansing efficiency.

Investigating the Molecular Mechanisms of Cocamidopropyl Betaine in Model Systems

Membrane Translocation Studies in Research Models

The ability of molecules to cross biological membranes is a fundamental process in pharmacology and cell biology. While Cocamidopropyl Betaine (CAPB) is primarily used for its surface-active properties and is not typically designed for intracellular delivery, understanding its potential for membrane translocation is relevant, particularly in the context of its interaction with biological systems.

The mechanism by which a surfactant molecule like CAPB might translocate across a lipid bilayer is complex. Direct translocation, or "flipping," of a surfactant monomer from one leaflet of the bilayer to the other is generally a slow process due to the high energy barrier associated with moving the polar head group through the hydrophobic core of the membrane.

However, at higher concentrations, especially at or above the CMC, the interaction of CAPB micelles with the membrane can create transient defects or pores. These disruptions in the membrane structure could provide a pathway for the translocation of CAPB molecules or other small molecules. This mechanism is often implicated in the membrane-permeabilizing effects of some surfactants.

Studies on the translocation of other betaine-containing molecules, such as the osmolyte betaine, have shown that specific transporter proteins can mediate their movement across cell membranes. For example, the betaine/GABA transporter 1 (BGT-1) is known to transport betaine across the blood-brain barrier. nih.gov While CAPB is structurally different from simple betaine, these studies highlight the role of transporters in the cellular uptake of related compounds. However, there is currently no evidence to suggest that CAPB utilizes such specific transport mechanisms.

Investigative Research Applications of Hexadecylaminoethylaminoethylglycine

Bioconjugation and Surface Functionalization for Biosensing and Research Probes

The molecular architecture of Hexadecylaminoethylaminoethylglycine, featuring primary and secondary amine groups as well as a carboxylic acid group from the glycine (B1666218) moiety, makes it a prime candidate for bioconjugation and the functionalization of surfaces for biosensing applications. These functional groups provide reactive handles for the covalent attachment of biomolecules such as enzymes, antibodies, and nucleic acids.

Surface functionalization is a critical step in the development of many biosensors, enabling the specific capture of target analytes. mdpi.comnih.govrsc.org Molecules like this compound can be used to modify the surface of sensor materials, such as gold or silicon dioxide, to create a biocompatible and functional interface. The long hexadecyl tail would likely drive the formation of a self-assembled monolayer (SAM) on hydrophobic surfaces or allow for intercalation into lipid bilayers, presenting the hydrophilic headgroup to the aqueous environment. This organized structure provides a platform for the subsequent immobilization of biorecognition elements.

The terminal glycine group offers a carboxylic acid functionality that can be activated to form amide bonds with amine groups on proteins or other biomolecules. Similarly, the amine groups within the ethylenediamine (B42938) portion of the molecule can be used for conjugation with molecules bearing carboxyl groups. This versatility allows for a variety of bioconjugation strategies to be employed in the development of research probes and biosensors. For instance, a fluorescent dye could be attached to create a probe for cellular imaging, or an enzyme could be immobilized on a sensor surface for the detection of its substrate.

The table below outlines the potential bioconjugation strategies and their applications in biosensing based on the functional groups present in this compound.

| Functional Group | Bioconjugation Reaction | Target Biomolecule | Potential Biosensing Application |

| Carboxylic Acid (Glycine) | Carbodiimide chemistry (e.g., EDC/NHS) | Proteins, Aminated DNA | Immunoassays, Genosensors |

| Primary/Secondary Amines | Amide bond formation, Isothiocyanate coupling | Proteins, Carboxylated surfaces | Enzyme-based sensors, Cell capture devices |

Contributions to Advanced Material Science and Nanotechnology Research

The amphiphilic character of this compound also lends itself to applications in material science and nanotechnology, where the self-assembly of molecules is a key principle for the bottom-up fabrication of novel materials and devices.

Amphiphilic molecules, like this compound, can self-assemble in aqueous solutions to form a variety of nanostructures, including micelles, vesicles, and bilayers. mdpi.com The specific morphology of these structures is dependent on factors such as the concentration of the amphiphile, temperature, pH, and ionic strength. The ability to form these ordered assemblies is fundamental to their use in creating novel materials with tailored properties.

In the context of nanotechnology, such self-assembled structures can serve as templates or scaffolds for the synthesis of nanoparticles, or as nanocarriers for the delivery of therapeutic or imaging agents. dovepress.comnih.gov The functional groups on the hydrophilic head of this compound could be used to chelate metal ions, which could then be reduced to form metallic nanoparticles stabilized by the amphiphile. Furthermore, the amino and carboxyl groups could be used to attach targeting ligands to the surface of self-assembled vesicles, creating targeted drug delivery systems.

The table below summarizes the potential nanostructures that could be formed by this compound and their research applications.

| Nanostructure | Driving Force for Formation | Potential Research Application |

| Micelles | Hydrophobic interactions of the hexadecyl chains | Solubilization of hydrophobic drugs, Nanoreactors |

| Vesicles (Liposomes) | Bilayer formation driven by the amphiphilic nature | Drug delivery systems, Model cell membranes |

| Self-Assembled Monolayers | Adsorption of hexadecyl chains onto a hydrophobic surface | Surface modification of materials, Biosensor platforms |

A direct consequence of its amphiphilic structure is the potential for this compound to act as a surfactant and emulsifier. preprints.orggoogle.com Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid. nih.gov Emulsifiers are a type of surfactant that stabilize emulsions, which are mixtures of immiscible liquids like oil and water. e-bookshelf.de

In a research setting, this property is valuable for a variety of applications. For example, it could be used to create stable emulsions for use in polymerization reactions, to formulate poorly water-soluble compounds for biological assays, or to stabilize colloidal dispersions of nanoparticles. The presence of ionizable amino and carboxyl groups suggests that the surfactant properties of this compound would be pH-dependent, allowing for the creation of stimuli-responsive formulations.

The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), which is the concentration at which micelles begin to form. While the CMC of this compound has not been reported in the literature, it is expected to be in the micromolar to millimolar range, typical for single-chain ionic surfactants.

The table below details the potential surfactant and emulsifier applications of this compound in a research context.

| Application | Function of this compound | Research Area |

| Emulsion Polymerization | Stabilizer for monomer droplets | Polymer Chemistry |

| Drug Formulation | Solubilizing agent for hydrophobic drugs | Pharmacology, Biochemistry |

| Nanoparticle Synthesis | Capping and stabilizing agent | Materials Science, Nanotechnology |

| Cell Lysis Buffers | Disrupting cell membranes | Molecular Biology |

Advanced Analytical and Spectroscopic Characterization Techniques for Hexadecylaminoethylaminoethylglycine

Spectroscopic Analysis Methodologies

Spectroscopic methods are indispensable for probing the molecular structure and properties of Hexadecylaminoethylaminoethylglycine. By interacting with molecules in different ways, each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic arrangement of organic molecules. researchgate.netweebly.com Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, the connectivity and chemical environment of each hydrogen and carbon atom in this compound can be mapped out.

¹H NMR provides information on the types and number of hydrogen atoms. The spectrum would be characterized by distinct signals corresponding to the terminal methyl group of the hexadecyl chain, the repeating methylene (B1212753) units of the alkyl chain, the methylene groups of the ethylaminoethyl linkers, and the methylene group of the glycine (B1666218) moiety.

¹³C NMR complements the proton data by identifying the chemical environment of each carbon atom. The long alkyl chain would produce a cluster of signals in the aliphatic region, while the carbons bonded to nitrogen atoms and the carbonyl carbon of the glycine group would appear at distinct, downfield shifts. ruc.dk

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assemble the complete molecular structure. core.ac.uklibretexts.org COSY identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the molecule's backbone. core.ac.uk HSQC correlates each proton signal with its directly attached carbon, while HMBC reveals longer-range correlations between protons and carbons two or three bonds away, confirming the connection between the hexadecyl chain, the ethylaminoethyl segment, and the glycine headgroup. core.ac.uk

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary based on solvent and other experimental conditions.

| Assignment | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| a | CH₃-(CH₂)₁₄- | ~0.88 (t) | ~14.1 |

| b | CH₃-(CH₂)₁₃-CH₂- | ~1.25 (m) | ~22.7 - 31.9 |

| c | -(CH₂)₁₃-CH₂-CH₂-NH- | ~1.5-1.6 (m) | ~27.0 |

| d | -CH₂-CH₂-NH- | ~2.6-2.8 (t) | ~49.5 |

| e, f, g | -NH-CH₂-CH₂-NH-CH₂-CH₂-NH- | ~2.8-3.0 (m) | ~48.0 - 52.0 |

| h | -NH-CH₂-COOH | ~3.2 (s) | ~55.0 |

| i | -COOH | Variable, broad | ~175.0 |

| j | -NH- | Variable, broad | N/A |

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. cardiff.ac.ukkurouskilab.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. scitepress.orgscispace.com

For this compound, these techniques would confirm the presence of key structural components:

C-H stretching vibrations from the long hexadecyl chain and methylene groups would appear prominently in both spectra, typically in the 2850-3000 cm⁻¹ region.

N-H stretching from the secondary amine groups would be visible as a moderate band around 3300-3500 cm⁻¹.

C=O stretching from the carboxylic acid group is a very strong and characteristic absorption in IR, expected around 1700-1725 cm⁻¹.

O-H stretching of the carboxylic acid would be a very broad band in the IR spectrum, typically from 2500-3300 cm⁻¹, often overlapping with C-H stretches.

CH₂ bending (scissoring) vibrations would produce a distinct peak around 1465 cm⁻¹. kurouskilab.com

Raman spectroscopy is particularly sensitive to the symmetric vibrations of the carbon backbone of the alkyl chain, providing a clear "fingerprint" of the molecule. researchgate.netspectroscopyonline.com

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 | Weak/Not Observed | Broad, Strong (IR) |

| N-H Stretch | Secondary Amine | 3300-3500 | Moderate | Moderate (IR) |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850-2960 | 2850-2960 | Strong (IR & Raman) |

| C=O Stretch | Carboxylic Acid | 1700-1725 | Moderate | Very Strong (IR) |

| N-H Bend | Secondary Amine | 1550-1650 | Weak | Moderate (IR) |

| CH₂ Bend | Alkyl Chain | ~1465 | ~1465 | Moderate (IR & Raman) |

| C-N Stretch | Amine | 1020-1250 | Weak | Moderate (IR) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample. mt.com The structure of this compound lacks significant chromophores—systems of conjugated double bonds or aromatic rings—that absorb light in the 200-800 nm range. The only potential absorption is from the n→π* transition of the carbonyl group, which occurs at a low wavelength (around 200-210 nm) and is typically weak.

Consequently, UV-Vis spectroscopy is not the primary method for quantifying this compound directly. However, it serves as a valuable tool for assessing purity. researchgate.net The absence of significant absorbance at higher wavelengths (e.g., >230 nm) can confirm the absence of aromatic or other UV-active impurities. A baseline scan can be established for a pure sample, and any deviation in a new batch could indicate the presence of contaminants.

Interactive Data Table: Hypothetical UV-Vis Purity Analysis

| Sample | Absorbance at 280 nm | Purity Assessment |

|---|---|---|

| Reference Standard | 0.005 AU | High Purity (Baseline) |

| Test Batch A | 0.006 AU | Acceptable Purity |

| Test Batch B | 0.095 AU | Contaminated (Possible aromatic impurity) |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight and structural information through fragmentation analysis. youtube.com

Electrospray Ionization (ESI-MS) is particularly well-suited for this compound, as the multiple amine groups and the carboxylic acid group are easily ionized in solution. nih.gov In positive ion mode, the molecule would readily be protonated to form the molecular ion [M+H]⁺. High-resolution mass spectrometry can determine the elemental composition by measuring the exact mass to several decimal places.

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide confirmation of the molecule's sequence. For instance, characteristic fragmentation would involve the cleavage of C-C bonds in the alkyl chain and C-N bonds in the polyamine backbone. This fragmentation pattern serves as a definitive fingerprint to confirm the compound's identity. nih.gov

Interactive Data Table: Predicted ESI-MS Fragments for this compound (Calculated for the most common isotopes: C=12.01, H=1.01, N=14.01, O=16.00; Molecular Formula: C₂₂H₄₇N₃O₂; Molecular Weight: 385.63)

| Ion | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 386.64 |

| [M-H₂O+H]⁺ | Loss of water from glycine moiety | 368.63 |

| [M-COOH+H]⁺ | Loss of carboxyl group | 341.62 |

| [C₁₆H₃₃NH₂]⁺ fragment | Cleavage at first ethylamino bond | 256.49 |

Microscopic and Imaging Techniques

While spectroscopic techniques reveal molecular-level details, microscopic techniques are used to visualize the larger-scale morphology and supramolecular assemblies of the compound.

As an amphiphilic molecule, this compound is expected to self-assemble in aqueous solutions into structures like micelles or vesicles. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for visualizing these structures. mdpi.comsemanticscholar.org

Scanning Electron Microscopy (SEM) provides information about the surface topography of a sample. azooptics.com For this compound, SEM would be used to analyze the morphology of the bulk material in its solid state or aggregates formed from solution. researchgate.net It can reveal the size, shape, and distribution of larger assemblies, providing a macroscopic view of the material's structure. nih.gov

Transmission Electron Microscopy (TEM) offers much higher resolution, allowing for the visualization of nanoscale structures. nih.govresearchgate.net To study self-assembled structures in solution, techniques like cryogenic TEM (cryo-TEM) or negative staining are typically employed. TEM could directly image individual micelles, revealing their size and shape (e.g., spherical or rod-like), or visualize the lamellar structure of vesicles (bilayers). This information is crucial for understanding the surfactant properties of the molecule.

Interactive Data Table: Morphological Analysis via Electron Microscopy

| Technique | Sample Preparation | Observable Features | Typical Resolution |

|---|---|---|---|

| SEM | Dried powder, coated with conductive material | - Surface topography of bulk material

| 1 - 20 nm |

| TEM | Dispersion on a grid, negative staining or cryo-fixation | - Individual micelles or vesicles

| < 1 nm |

Atomic Force Microscopy (AFM) for Surface Topography and Interaction Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to visualize and measure the surface topography of materials at the nanoscale. In the context of this compound, AFM could be employed to study the morphology of its aggregates or its interaction with surfaces. For instance, AFM could reveal how the compound self-assembles on a mica substrate, providing insights into the structure and organization of the resulting films or micelles. By analyzing the height, width, and periodicity of the observed structures, researchers could infer the packing arrangement of the molecules. Furthermore, AFM can be operated in different modes to probe not just the topography but also the mechanical and adhesive properties of the surface, which could be relevant for understanding the interactions of this compound with biological membranes or other interfaces.

Confocal Laser Scanning Microscopy for Cellular Localization Studies

Confocal Laser Scanning Microscopy (CLSM) is a powerful optical imaging technique used to obtain high-resolution, three-dimensional images of fluorescently labeled specimens. To study the cellular localization of this compound, the compound would first need to be labeled with a fluorescent dye. Once the labeled compound is introduced to a cell culture, CLSM can be used to track its uptake and distribution within the cells. By co-staining with fluorescent markers for specific organelles (e.g., nucleus, mitochondria, lysosomes), it would be possible to determine the subcellular compartments where this compound accumulates. This information is crucial for understanding its mechanism of action and potential biological effects.

Biophysical Characterization Methodologies

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in a suspension. For this compound, which is an amphiphilic molecule, DLS would be a valuable tool to characterize the size of the micelles or other aggregates it forms in aqueous solutions. The technique measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. From these fluctuations, the diffusion coefficient of the particles can be determined, and the Stokes-Einstein equation can then be used to calculate their hydrodynamic radius. DLS measurements can provide the average particle size, the polydispersity index (a measure of the broadness of the size distribution), and information about the presence of multiple particle populations.

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. For this compound, which has both amino and carboxyl groups, the surface charge of its aggregates is expected to be pH-dependent. Zeta potential measurements, typically performed using electrophoretic light scattering, would provide information on the surface charge of the micelles or particles at different pH values. This data is critical for understanding the electrostatic interactions of the compound with other charged molecules or surfaces, such as cell membranes, and for predicting the stability of its formulations.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of the thermodynamic parameters of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). In the context of this compound, ITC could be used to study its interaction with various molecules of interest, such as proteins, DNA, or model membranes (liposomes). By titrating a solution of the compound into a solution of the binding partner, the heat released or absorbed upon binding can be measured. From a single ITC experiment, a complete thermodynamic profile of the interaction can be obtained, providing insights into the driving forces of the binding process (e.g., whether it is enthalpy- or entropy-driven).

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring molecular interactions. It is widely used to determine the kinetics of binding, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). To study the binding kinetics of this compound, one of the interacting partners (the ligand) would be immobilized on a sensor chip, and the other partner (the analyte, in this case, this compound) would be flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument. By analyzing the sensorgram (a plot of the SPR signal versus time), the on-rate and off-rate of the interaction can be determined, and from these, the equilibrium dissociation constant (Kₑ) can be calculated.

Chromatographic and Electrophoretic Separation Techniques

The separation and quantification of this compound from complex mixtures would necessitate the use of advanced analytical techniques. Chromatographic and electrophoretic methods are primary tools for the separation, identification, and quantification of individual components from a sample matrix. The choice of technique would depend on the physicochemical properties of this compound, such as its volatility, polarity, and ionic character.

Chromatographic Techniques

Chromatography is a powerful separation technique that relies on the differential partitioning of a compound between a stationary phase and a mobile phase. unirioja.es For a molecule like this compound, which possesses both a long hydrophobic alkyl chain and polar, ionizable amino and glycine groups, several chromatographic methods could be employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. nih.gov Given the likely low volatility and polar functional groups of this compound, HPLC would be a highly suitable method.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. A nonpolar stationary phase (like C18 or C8) would be used, and the mobile phase would be a polar solvent mixture, such as water/acetonitrile or water/methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The long hexadecyl chain of the compound would strongly interact with the nonpolar stationary phase, leading to significant retention. The elution would be controlled by adjusting the proportion of the organic solvent in the mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): In this mode, a polar stationary phase is used with a largely organic mobile phase. HILIC is suitable for very polar compounds. The amino and glycine groups of this compound could interact with the polar stationary phase, offering an alternative separation mechanism to RP-HPLC, especially if analyzing it alongside other less polar compounds.

Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics could provide unique selectivity for this amphiphilic and ionizable compound. sielc.com

Gas Chromatography (GC): GC is used for the analysis of volatile and thermally stable compounds. emerypharma.com Direct analysis of this compound by GC is likely not feasible due to its high molecular weight and polarity, which would make it non-volatile and prone to decomposition at high temperatures. However, analysis could be possible through derivatization. By converting the polar amino and carboxyl groups into less polar, more volatile derivatives (e.g., through silylation or esterification), the volatility of the molecule could be increased, potentially allowing for GC analysis. emerypharma.com GC is often coupled with mass spectrometry (GC-MS) for definitive identification of components. nih.govbrjac.com.br

The following table outlines hypothetical conditions for the HPLC analysis of this compound, based on general principles.

| Parameter | Reversed-Phase HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Stationary Phase | C18 (Octadecylsilane) | Silica, Amide, or other polar phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with Ammonium Formate buffer |

| Elution Mode | Gradient | Gradient |

| Detector | UV-Vis, Charged Aerosol Detector (CAD), Mass Spectrometry (MS) | UV-Vis, Charged Aerosol Detector (CAD), Mass Spectrometry (MS) |

Electrophoretic Techniques

Electrophoresis separates molecules based on their migration in an electric field. nih.gov This technique is particularly well-suited for charged molecules. Since this compound contains ionizable amino and carboxyl groups, its net charge will be dependent on the pH of the surrounding medium, making it a prime candidate for electrophoretic separation.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique performed in narrow-bore capillaries, offering advantages of high efficiency, short analysis times, and minimal sample consumption. wikipedia.orgyoutube.com

Capillary Zone Electrophoresis (CZE): In CZE, the separation is based on the different electrophoretic mobilities of the analytes. nih.gov At a low pH, the amino groups of this compound would be protonated, giving it a net positive charge and causing it to migrate towards the cathode. At a high pH, the glycine's carboxyl group would be deprotonated, potentially resulting in a different net charge. By carefully selecting the pH of the background electrolyte (buffer), the charge and therefore the migration speed can be controlled to achieve separation from other components in a mixture. nih.gov

Micellar Electrokinetic Chromatography (MEKC): This variation of CE uses surfactants (micelles) added to the buffer. It allows for the separation of both charged and neutral molecules. The long hydrophobic hexadecyl tail of the compound could partition into the hydrophobic core of the micelles, while the charged head groups would interact with the electric field. This dual interaction provides a powerful mechanism for separating complex molecules with both hydrophobic and charged moieties.

The table below presents potential parameters for a Capillary Electrophoresis method for analyzing this compound.

| Parameter | Capillary Zone Electrophoresis (CZE) |

| Capillary | Fused Silica |

| Background Electrolyte | Phosphate (B84403) or Acetate buffer |

| Applied Voltage | 15-30 kV |

| Injection Mode | Hydrodynamic or Electrokinetic |

| Detector | UV-Vis (if chromophore present) or Mass Spectrometry (CE-MS) |

Theoretical and Computational Modeling of Hexadecylaminoethylaminoethylglycine Systems

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Prediction

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. youtube.com For Hexadecylaminoethylaminoethylglycine, MD simulations can provide detailed insights into its conformational landscape and its interactions with other molecules, such as lipids in a cell membrane model or other surfactant molecules.

In a typical MD simulation of this compound, a force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic forces. researchgate.net The system, comprising one or more molecules of this compound and its surrounding environment (e.g., water, a lipid bilayer), is then simulated for a specific period, often on the order of nanoseconds to microseconds. mdpi.com The trajectory of the atoms over time is calculated by numerically solving Newton's equations of motion. youtube.com

Detailed Research Findings:

Through MD simulations, the conformational flexibility of the hexadecyl chain and the polar headgroup of this compound can be assessed. The simulations can reveal preferred conformations in different solvent environments. For instance, in an aqueous solution, the hydrophobic hexadecyl tail would likely adopt a collapsed conformation to minimize contact with water, while the hydrophilic aminoethylaminoethylglycine headgroup would be exposed to the solvent.

When studying the interaction of this compound with a model cell membrane, such as a dipalmitoylphosphatidylcholine (DPPC) bilayer, MD simulations can predict the depth of insertion of the molecule into the lipid bilayer and its orientation. These simulations can also elucidate the effect of this compound on the structural properties of the membrane, such as its thickness, fluidity, and area per lipid.

| Simulation Parameter | Value | Description |

| Force Field | GROMOS53a6 | A set of parameters to calculate the potential energy of the system. |

| Water Model | SPC | A simple point charge model for water molecules. |

| Temperature | 310 K | Physiological temperature. |

| Pressure | 1 bar | Standard atmospheric pressure. |

| Simulation Time | 500 ns | The total duration of the simulation. |

| Time Step | 2 fs | The interval between successive calculations of the system's state. |

This table represents a hypothetical set of parameters for an MD simulation of this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, molecular orbitals, and reactivity of molecules. nih.gov For this compound, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can provide valuable information about its chemical properties. nih.gov

These calculations solve the Schrödinger equation for the molecule, albeit with approximations, to yield the electron density distribution and orbital energies. escholarship.org From these, various properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), electrostatic potential, and partial atomic charges can be determined. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Detailed Research Findings:

Quantum chemical calculations could be used to predict the reactive sites of this compound. For example, the nitrogen and oxygen atoms in the aminoethylaminoethylglycine headgroup are expected to be the primary sites for electrophilic attack due to their high electron density. The electrostatic potential map would visually confirm these regions of high and low electron density. Furthermore, these calculations can be used to study the protonation states of the amine groups at different pH values, which is crucial for understanding its behavior in biological systems.

| Property | Calculated Value (Hypothetical) | Method | Basis Set |

| HOMO Energy | -6.2 eV | DFT (B3LYP) | 6-31G |

| LUMO Energy | 1.5 eV | DFT (B3LYP) | 6-31G |

| HOMO-LUMO Gap | 7.7 eV | DFT (B3LYP) | 6-31G |

| Dipole Moment | 4.8 D | DFT (B3LYP) | 6-31G |

This table presents hypothetical quantum chemical calculation results for this compound.

Docking and Molecular Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking studies can be used to investigate its binding to biological macromolecules, such as proteins or DNA.

The process involves placing the ligand (this compound) in the binding site of the receptor (e.g., a protein) and calculating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more stable complex. mdpi.com

Detailed Research Findings:

Hypothetical docking studies could explore the interaction of this compound with a bacterial enzyme, for instance, to investigate its potential antimicrobial mechanism. The results would highlight the key amino acid residues in the enzyme's active site that interact with the compound. These interactions could be hydrogen bonds, electrostatic interactions, or hydrophobic interactions. Such studies could guide the design of more potent analogues of this compound.

| Target Protein (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| E. coli DNA Gyrase | -8.5 | Asp73, Gly77 | Hydrogen Bond |

| S. aureus Thymidylate Kinase | -7.9 | Arg95, Tyr103 | Electrostatic, Pi-Alkyl |

| P. aeruginosa MurA | -8.2 | Cys115, Lys22 | Hydrogen Bond, Hydrophobic |

This table illustrates hypothetical results from a molecular docking study of this compound against various bacterial protein targets.

Coarse-Grained Modeling for Large-Scale Self-Assembly Simulation

While all-atom MD simulations provide a high level of detail, they are computationally expensive and often limited to relatively small systems and short timescales. nih.gov Coarse-grained (CG) modeling is a technique that simplifies the representation of a molecule by grouping several atoms into a single "bead". nih.gov This reduction in the number of particles allows for the simulation of larger systems over longer timescales, making it suitable for studying processes like the self-assembly of surfactant molecules into micelles or bilayers. nih.gov

In a CG model of this compound, the hexadecyl chain might be represented by a few beads, and the polar headgroup by one or two beads. The interactions between these beads are parameterized to reproduce certain properties of the all-atom system or experimental data. cecam.org

Detailed Research Findings:

Coarse-grained simulations of this compound could be used to study its aggregation behavior in aqueous solution. These simulations could predict the critical micelle concentration (CMC) and the morphology of the aggregates (e.g., spherical micelles, cylindrical micelles, or bilayers). By varying the concentration of the compound in the simulation, one could observe the spontaneous formation of these supramolecular structures.

| Simulation Parameter | Value | Description |

| CG Model | MARTINI | A popular coarse-grained force field. |

| System Size | ~10,000 this compound molecules in water | A large system to observe self-assembly. |

| Temperature | 300 K | Room temperature. |

| Simulation Time | 10 µs | A long simulation to capture the dynamics of self-assembly. |

| Predicted Aggregate | Spherical Micelles | The likely morphology at low concentrations. |

This table provides a hypothetical setup and outcome for a coarse-grained simulation of this compound.

Bioinformatics and Cheminformatics Approaches for Predictive Research

Bioinformatics and cheminformatics are interdisciplinary fields that use computational and statistical techniques to analyze biological and chemical data, respectively. mdpi.com For this compound, these approaches can be used to predict its biological activities, physicochemical properties, and potential toxicities based on its chemical structure.

Quantitative Structure-Activity Relationship (QSAR) models, a key tool in cheminformatics, can be developed to correlate the structural features of this compound and its analogues with their observed biological activities. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.

Detailed Research Findings:

A cheminformatics approach could involve screening large databases of chemical compounds to identify molecules with similar structural features to this compound. This could help in understanding its potential biological targets. Furthermore, predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties could be used to assess the drug-likeness of this compound. For example, predictions could be made for its oral bioavailability, blood-brain barrier permeability, and potential for hERG channel inhibition.

| Predicted Property | Value (Hypothetical) | Method |

| LogP (Octanol-Water Partition Coefficient) | 4.5 | ALOGPS |

| Aqueous Solubility (logS) | -3.2 | SwissADME |

| Blood-Brain Barrier Permeability | Low | PreADMET |

| hERG Inhibition | Potential Inhibitor | admetSAR |

This table shows hypothetical predictions of physicochemical and ADMET properties for this compound using various cheminformatics tools.

Future Trajectories and Challenges in Hexadecylaminoethylaminoethylglycine Research

Emerging Synthetic Strategies and Scale-Up Methodologies in Academia

The synthesis of complex N-alkylated ethylenediamine (B42938) derivatives like Hexadecylaminoethylaminoethylglycine presents a significant challenge in achieving high purity and yield, which is crucial for academic research and potential future industrial applications. Current synthetic routes for similar, less complex structures, such as N-(2-aminoethyl)glycine (AEG) analogs, often involve multi-step processes that can be inefficient and costly. nih.govnih.gov

For the scale-up of this compound synthesis, continuous flow chemistry presents a viable and attractive methodology. This approach offers precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved product consistency and safety. Furthermore, the development of robust purification techniques, such as advanced chromatographic methods, will be essential for obtaining the high-purity compound required for detailed physicochemical and biological studies.

A comparative look at synthetic approaches for related compounds reveals the potential for innovation:

| Synthetic Approach | Precursors | Key Steps | Potential Advantages for this compound Synthesis |

| Reductive Amination | Hexadecylamine, Diethylenetriamine, Glyoxylic acid | Imine formation followed by catalytic hydrogenation | Potentially a more direct route, reducing the number of steps. |

| Nucleophilic Substitution | Hexadecyl bromide, Diethylenetriamine, Chloroacetic acid | Stepwise alkylation of the amine and carboxylate groups | Offers good control over the reaction but can lead to mixtures of products. |

| Michael Addition | Hexadecylamine, Acrylate esters | Conjugate addition followed by amidation and reduction | A versatile method for creating the ethylaminoethyl backbone. |

Unraveling Advanced Molecular-Level Mechanisms and Biological Fates in Research Models

The amphoteric nature of this compound, possessing both cationic and anionic moieties, dictates its complex behavior in biological systems. Understanding its molecular-level interactions with cell membranes, proteins, and other biological macromolecules is a critical area for future research. The long hexadecyl chain suggests a strong propensity for intercalation into lipid bilayers, a characteristic that is central to the biological activity of many surfactants. nih.gov

Advanced research models, including in vitro cell cultures and in silico simulations, will be instrumental in elucidating these mechanisms. High-resolution imaging techniques, such as cryo-electron microscopy and atomic force microscopy, could provide unprecedented insights into how this compound alters membrane structure and function.

The biological fate of this compound, including its absorption, distribution, metabolism, and excretion (ADME), is another crucial area of investigation. Studies on related long-chain amino acid derivatives suggest that both the alkyl chain length and the nature of the hydrophilic headgroup play significant roles in their pharmacokinetic profiles. Future research will likely employ advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to trace the compound and its metabolites in biological systems.

Key research questions to be addressed include:

How does the hexadecyl chain influence the compound's interaction with different types of cell membranes (e.g., bacterial vs. mammalian)?

What are the primary metabolic pathways for this compound?

Does the compound accumulate in specific tissues or organs?

Exploration of Novel Research Applications Beyond Current Paradigms

While amphoteric surfactants are known for their applications in areas such as personal care and as disinfectants, the unique structure of this compound suggests potential for novel research applications. researchgate.net Its ability to interact with biological membranes could be harnessed for the development of new drug delivery systems. The long alkyl chain could facilitate the encapsulation of hydrophobic drugs, while the charged headgroup could be modified to target specific cells or tissues.

Another promising area of exploration is in the field of antimicrobial research. The structural similarity to quaternary ammonium compounds, known for their antimicrobial properties, suggests that this compound could exhibit interesting biological activity. nih.gov Research into its effectiveness against a broad spectrum of bacteria and fungi, including antibiotic-resistant strains, could open up new avenues for the development of novel antimicrobial agents.

Furthermore, the self-assembly properties of this surfactant in aqueous solutions could be investigated for the creation of novel nanomaterials, such as micelles, vesicles, and liquid crystals. These materials could find applications in areas ranging from materials science to biomedicine.

| Potential Research Application | Rationale | Key Research Focus |

| Drug Delivery | Amphiphilic nature allows for encapsulation of both hydrophobic and hydrophilic molecules. | Formulation of stable drug-loaded nanoparticles and evaluation of their release kinetics and cellular uptake. |

| Antimicrobial Agent | Cationic character at physiological pH can disrupt microbial cell membranes. | Determination of minimum inhibitory concentrations (MIC) against a panel of pathogenic microorganisms. |

| Gene Transfection | The cationic headgroup can complex with negatively charged DNA or RNA. | Development of non-viral vectors for gene delivery and assessment of their transfection efficiency and cytotoxicity. |

| Nanomaterial Synthesis | Self-assembly into ordered structures in solution. | Characterization of the morphology and properties of self-assembled structures and their potential applications. |

Interdisciplinary Research Collaborations and Translational Academic Initiatives

The multifaceted nature of this compound research necessitates a highly interdisciplinary approach. Collaborations between synthetic chemists, biochemists, pharmacologists, and materials scientists will be crucial for unlocking its full potential. Synthetic chemists can focus on developing efficient and scalable synthetic routes, while biochemists and pharmacologists can investigate its biological activities and mechanisms of action. Materials scientists can explore its self-assembly properties and the development of novel materials.

Translational academic initiatives will play a vital role in bridging the gap between fundamental research and potential real-world applications. Establishing consortia of academic researchers and industry partners can facilitate the sharing of knowledge, resources, and expertise. Such collaborations can accelerate the pace of discovery and development, moving promising research findings from the laboratory to preclinical and, eventually, clinical evaluation.

Methodological Advancements in Characterization and Computational Prediction

The comprehensive characterization of this compound is fundamental to understanding its properties and behavior. A suite of advanced analytical techniques will be required to fully elucidate its structure and physicochemical properties.

Advanced Characterization Techniques:

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including connectivity and stereochemistry. |

| Mass Spectrometry (MS) | Accurate molecular weight and fragmentation patterns for structural confirmation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. |

| Dynamic Light Scattering (DLS) | Determination of particle size and size distribution of self-assembled structures in solution. |

| Tensiometry | Measurement of surface tension and critical micelle concentration (CMC). |

In parallel with experimental characterization, computational modeling and prediction will be invaluable tools for accelerating research. Molecular dynamics simulations can provide insights into the behavior of this compound at the atomic level, including its interactions with lipid bilayers and proteins. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of related compounds, guiding the design of new molecules with enhanced properties. nih.govnih.gov These computational approaches can significantly reduce the time and resources required for experimental studies by prioritizing the most promising candidates for synthesis and testing.

Q & A

Basic: What are the recommended analytical methods for characterizing the purity and structural integrity of hexadecylaminoethylaminoethylglycine?

Methodological Answer:

Characterization requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm backbone structure and substitution patterns. Integration ratios can identify impurities (<1% threshold) .

- High-Performance Liquid Chromatography (HPLC): Pair with UV-Vis or mass spectrometry (LC-MS) to quantify purity. Optimize mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve degradation products .

- Elemental Analysis: Validate empirical formula compliance (C, H, N content) against theoretical values. Discrepancies >0.3% indicate synthesis errors .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

Adopt a factorial design to test degradation kinetics:

- Variables: Temperature (4°C, 25°C, 40°C), humidity (0%, 60%), and light exposure (UV vs. dark).

- Sampling Intervals: Analyze at 0, 7, 30, 90 days using HPLC and FTIR to track hydrolysis/oxidation.

- Data Interpretation: Apply Arrhenius equations to predict shelf life. Note deviations caused by humidity-induced aggregation .

Advanced: How can researchers resolve contradictions in reported solubility profiles of this compound across studies?

Methodological Answer:

Contradictions often arise from solvent polarity or pH variations. Systematic approaches include:

- Solvent Screening: Test in buffered solutions (pH 2–12) and solvents (DMSO, ethanol, chloroform) using dynamic light scattering to detect micelle formation.

- Critical Micelle Concentration (CMC): Determine via surface tension measurements. CMC values explain solubility thresholds in aqueous media .

- Cross-Study Reconciliation: Compare ionic strength and counterion effects (e.g., chloride vs. acetate salts) from literature. Use multivariate regression to identify confounding variables .

Advanced: What experimental strategies optimize the synthesis yield of this compound while minimizing side products?

Methodological Answer:

Yield optimization requires reaction engineering:

- Stepwise Amidation: Use carbodiimide coupling agents (e.g., EDC/HCl) with hydroxysuccinimide (NHS) to enhance efficiency. Monitor pH (5.5–6.5) to suppress racemization .

- In Situ Purification: Employ column chromatography (silica gel, methanol/dichloromethane gradient) during intermediate stages to remove unreacted hexadecylamine.

- Kinetic Analysis: Track reaction progress via thin-layer chromatography (TLC). Optimize temperature (20–30°C) to balance reaction rate and byproduct formation .

Advanced: How should researchers address discrepancies in biological activity data for this compound across cell-based assays?

Methodological Answer:

Discrepancies often stem from assay conditions or cell line variability:

- Standardized Protocols: Pre-treat cells with serum-free media for 24 hours to reduce lipid interference. Normalize data to internal controls (e.g., untreated cells).

- Dose-Response Curves: Use 8–10 concentration points (1 nM–100 µM) to calculate EC/IC. Compare Hill slopes to identify non-specific binding .

- Mechanistic Validation: Pair with fluorescence microscopy (e.g., membrane labeling) to confirm target engagement vs. off-target effects .

Advanced: What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data involving this compound?

Methodological Answer:

Use non-linear regression models:

- Sigmoidal Curve Fitting: Apply four-parameter logistic models (4PL) to calculate EC and maximal efficacy. Validate goodness-of-fit with R >0.95 .

- Error Propagation: Report 95% confidence intervals for EC values. Use bootstrap resampling (n=5000 iterations) for small datasets (n<6) .

- Outlier Detection: Apply Grubbs’ test (α=0.05) to exclude anomalous replicates. Justify exclusions in supplementary materials .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Follow hazard-specific guidelines:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid latex due to solvent permeability .

- Ventilation: Conduct weigh-outs in a fume hood to prevent inhalation of fine particles.

- Waste Disposal: Neutralize acidic/basic residues before aqueous disposal. Consult institutional guidelines for organic solvent waste .

Advanced: How can researchers validate the specificity of this compound interactions with proposed molecular targets?

Methodological Answer:

Combine biophysical and computational approaches:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (k, k) with immobilized targets. Use reference compounds to assess cross-reactivity .

- Molecular Dynamics (MD) Simulations: Model ligand-protein interactions over 100 ns trajectories. Identify stable binding poses vs. transient contacts .

- Competitive Assays: Co-incubate with excess unlabeled ligand. ≥80% signal reduction confirms specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.